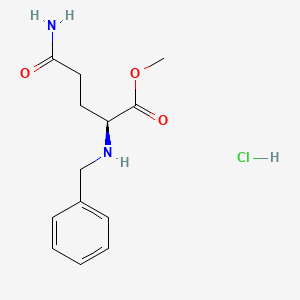

![molecular formula C17H16N2O6S B1425616 (S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione CAS No. 1384439-80-8](/img/structure/B1425616.png)

(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione

Overview

Description

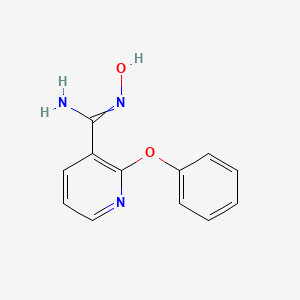

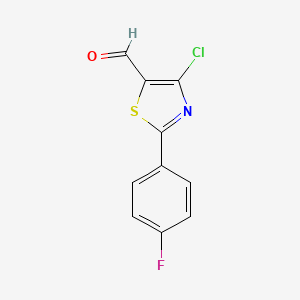

The compound is a complex organic molecule that contains an isoindole-1,3-dione group, a methanesulfonyl-ethyl group, and a 3,4-dihydroxy-phenyl group. The presence of the amino group and the 3,4-dihydroxy-phenyl group suggests that it might be related to the class of compounds known as catechols .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of DOPA, a compound containing a 3,4-dihydroxy-phenyl group, has been achieved through various methods, including microbiological synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dihydroxy-phenyl group could potentially impart certain antioxidant properties .Scientific Research Applications

Synthesis and Derivative Formation : This compound is used in the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are developed starting from 3-sulfolene. These derivatives include amino and triazole derivatives, as well as hydroxyl analogues obtained from cis-hydroxylation (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Catalysis and Organic Synthesis : The compound is involved in the synthesis of various organic molecules. For instance, it has been used as a catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, indicating its utility in facilitating complex organic reactions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Crystal Structure and IR Spectrum Studies : The compound has been utilized in studies to understand its crystal structure and infrared spectroscopic characteristics. This research is vital for comprehending its physical and chemical properties, which are essential for various applications (Anouar et al., 2019).

Mesogenic Schiff Bases Synthesis : It is also used in the synthesis of mesogenic Schiff bases, which are compounds displaying liquid crystalline behavior. These studies help understand the influence of molecular structure on thermal behavior and mesomorphic properties (Dubey et al., 2018).

Polymer Chemistry : Research has been conducted on fluorinated polyimides containing the benzoisoindoledione unit, derived from compounds like (S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione. This research is significant in polymer science, particularly in understanding the properties like high thermal stability and tensile strength (Sen & Banerjee, 2012).

Biginneli Synthesis : The compound plays a role in the Biginneli synthesis of novel dihydropyrimidinone derivatives containing the phthalimide moiety, demonstrating its importance in organic synthesis and pharmaceutical research (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).

Stereoselective Syntheses : The compound is used in the stereoselective syntheses of various derivatives, showcasing its role in creating stereochemically complex structures, which is crucial in fields like medicinal chemistry (Katritzky, Xu, He, & Steel, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-amino-2-[(1S)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAYDZXCBWCOCK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)

![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)

![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)